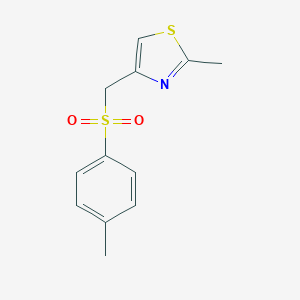![molecular formula C19H18ClF3N4OS B274617 3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazolo[1,5-a]pyrimidine derivative that exhibits promising pharmacological properties, including anti-inflammatory and anti-tumor activities. In
作用機序
The mechanism of action of 3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including kinases, which play a crucial role in various cellular processes. This inhibition leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities. The compound has been shown to inhibit the activity of kinases, which are involved in the regulation of various cellular processes. This inhibition leads to the suppression of inflammation and tumor growth. The compound has also been studied for its potential use as a kinase inhibitor, which could lead to the development of new cancer therapies.
実験室実験の利点と制限
One advantage of using 3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential as a kinase inhibitor, which could lead to the development of new cancer therapies. However, one limitation is that the mechanism of action of the compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of 3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One direction is to further investigate the mechanism of action of the compound to optimize its use in lab experiments. Another direction is to explore the potential use of the compound as a kinase inhibitor for the development of new cancer therapies. Additionally, the compound could be further studied for its potential use in the treatment of other diseases, such as inflammatory disorders.
合成法
The synthesis of 3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves a multi-step process that starts with the reaction of 2-ethylpiperidine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 3-chloro-5-thiophen-2-ylpyrazole-4-carboxylic acid in the presence of a coupling agent to afford the desired product. The final step involves the introduction of a trifluoromethyl group using a reagent such as trifluoromethyl iodide.
科学的研究の応用
3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has shown potential applications in drug discovery and development. It exhibits anti-inflammatory and anti-tumor activities, making it a promising candidate for the treatment of various diseases. The compound has also been studied for its potential use as a kinase inhibitor, which could lead to the development of new cancer therapies.
特性
分子式 |
C19H18ClF3N4OS |
|---|---|
分子量 |
442.9 g/mol |
IUPAC名 |
[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H18ClF3N4OS/c1-2-11-6-3-4-8-26(11)18(28)16-15(20)17-24-12(13-7-5-9-29-13)10-14(19(21,22)23)27(17)25-16/h5,7,9-11H,2-4,6,8H2,1H3 |
InChIキー |
JLJRZKJHRJTXHG-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
正規SMILES |
CCC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B274535.png)
![1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone](/img/structure/B274536.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B274538.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one](/img/structure/B274539.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)